molecular formula C9H10O2 B3384955 1-(Furan-2-yl)pent-4-en-1-one CAS No. 59304-43-7

1-(Furan-2-yl)pent-4-en-1-one

Cat. No.: B3384955
CAS No.: 59304-43-7
M. Wt: 150.17 g/mol
InChI Key: OAPBYJHRDZXZDS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Furan-2-yl)pent-4-en-1-one can be synthesized through several methods. One common approach involves the formation of a Weinreb amide, followed by Weinreb ketone synthesis, and finally, Corey-Bakshi-Shibata (CBS) reduction . This sequence allows for the creation of (S)-1-(furan-2-yl)pent-4-en-1-ol, a crucial precursor for further reactions.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)pent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different alcohols or other reduced forms.

    Substitution: The furan ring and the pentenone chain can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(Furan-2-yl)pent-4-en-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing various organic compounds and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of flavors, fragrances, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(Furan-2-yl)pent-4-en-1-one include other furan derivatives such as:

  • 2-Furoic acid
  • Furfural
  • Furan-2-carbaldehyde

Comparison

Compared to these similar compounds, this compound has unique properties due to the presence of the pentenone chain.

Properties

IUPAC Name

1-(furan-2-yl)pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-3-5-8(10)9-6-4-7-11-9/h2,4,6-7H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPBYJHRDZXZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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